molecular formula C20H14N2O3S2 B2941074 (Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 868141-99-5

(Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2941074
CAS No.: 868141-99-5
M. Wt: 394.46
InChI Key: SDZQFNZKWRPSAY-MSUUIHNZSA-N
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Description

The compound (Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds with a five-membered ring containing nitrogen and sulfur atoms. Its structure features:

  • A 4-acetylphenyl group at position 3, introducing an electron-withdrawing acetyl substituent.
  • A thioxo group at position 2, enhancing reactivity and metal-binding properties.

Properties

IUPAC Name

(5Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-11(23)12-7-9-13(10-8-12)22-19(25)17(27-20(22)26)16-14-5-3-4-6-15(14)21(2)18(16)24/h3-10H,1-2H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZQFNZKWRPSAY-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H14N2O2S2
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 356068-93-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thiazolidinone moiety is known for its ability to modulate biological functions through:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Antioxidant Properties : The compound exhibits potential antioxidant activity, which can protect cells from oxidative stress.

1. Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)22.75Induction of apoptosis
HeLa (Cervical)18.50Cell cycle arrest and apoptosis
A549 (Lung)25.00Inhibition of proliferation

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate to high activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

A notable case study involved the evaluation of the compound's effects on cognitive functions in animal models. The results demonstrated that the compound improved memory retention in a modified Y-maze test, suggesting potential applications in treating cognitive disorders.

Research Findings

Recent literature highlights the compound's potential as a lead candidate for drug development:

  • Inhibition of AChE : The compound showed promising results as a reversible inhibitor of human acetylcholinesterase, with an IC50 value comparable to established AChE inhibitors.
  • Pharmacokinetic Studies : In silico models predict favorable absorption and bioavailability, indicating that the compound could effectively cross the blood-brain barrier.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The table below compares substituents and their implications:

Compound Name R1 (Position 3) R2 (Position 5) Key Structural Features
Target Compound 4-Acetylphenyl 1-Methyl-2-oxoindolin-3-ylidene Electron-withdrawing acetyl group; methyl stabilizes indolinone ring.
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one 4-Hydroxyphenyl iminomethyl 5-Chloro-2-oxoindolin-3-ylidene Chlorine enhances lipophilicity; iminomethyl group enables Schiff base formation.
(Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one 3-Hydroxyphenyl 1-Methylindol-3-ylmethylene Hydroxyl group improves solubility; indole moiety may enhance DNA intercalation.
(Z)-5-(4-Methoxyphenylmethylene)-3-coumarinyl-2-thioxothiazolidin-4-one Coumarinyl 4-Methoxyphenylmethylene Methoxy group increases electron density; coumarin imparts fluorescence properties.
(Z)-3-(4-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one 4-Hydroxyphenyl Pyridin-3-ylmethylene Pyridine enhances metal coordination; hydroxyl group facilitates hydrogen bonding.
Key Observations:
  • Steric Effects: The 1-methyl group on the indolinone ring in the target compound likely reduces conformational flexibility compared to unsubstituted analogs, possibly improving metabolic stability .

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